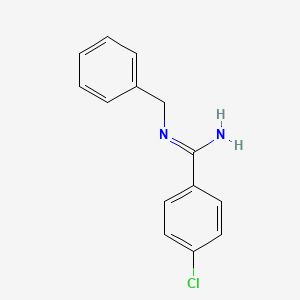

N-benzyl-4-chlorobenzenecarboximidamide

Description

Contextualization within Benzamidine (B55565) Chemical Space

Benzamidines are a class of organic compounds characterized by a benzene (B151609) ring substituted with a carboximidamide group (C(=NH)NH2). This functional group imparts a basic character to the molecule and the ability to participate in hydrogen bonding, which is crucial for its biological activities. The general structure of benzamidine allows for a wide range of substitutions on the benzene ring and the nitrogen atoms of the amidine group, creating a vast chemical space with diverse physicochemical properties and biological targets.

N-benzyl-4-chlorobenzenecarboximidamide is a disubstituted derivative. The chlorine atom at the para-position of the benzene ring and the benzyl (B1604629) group on one of the amidine nitrogens significantly modify the electronic and steric properties of the parent benzamidine molecule. The 4-chloro substituent is an electron-withdrawing group that can influence the pKa of the amidine and its interaction with biological targets. The N-benzyl group introduces a bulky, hydrophobic moiety that can lead to specific steric interactions and increased lipophilicity, potentially affecting its pharmacokinetic profile and target selectivity.

Historical Perspective of Benzamidine Research Relevance

The study of benzamidine and its derivatives has a long history, primarily linked to their ability to inhibit serine proteases. nih.gov Serine proteases are a large family of enzymes that play critical roles in various physiological processes, including digestion, blood coagulation, and inflammation. nih.gov The initial interest in benzamidines stemmed from their structural resemblance to the side chain of arginine, a common substrate for many serine proteases like trypsin. This mimicry allows benzamidines to act as competitive inhibitors by binding to the active site of these enzymes.

Early research focused on understanding the structure-activity relationships of benzamidine derivatives in inhibiting enzymes such as trypsin, thrombin, and plasmin. nih.gov These studies laid the groundwork for the development of more potent and selective protease inhibitors. The fundamental benzamidine scaffold proved to be a versatile template for designing molecules that could modulate the activity of specific enzymes, paving the way for their exploration as potential therapeutic agents.

Contemporary Significance in Chemical Biology and Medicinal Chemistry

In modern chemical biology and medicinal chemistry, benzamidine derivatives continue to be of significant interest. Their role has expanded beyond simple serine protease inhibitors to include a broader range of biological targets. The amidine functional group is recognized as a key pharmacophore in the design of inhibitors for various enzymes and receptors.

Contemporary research focuses on designing highly specific benzamidine analogues for targets implicated in a variety of diseases. For instance, modified benzamidines are being investigated as anticoagulants (targeting thrombin or Factor Xa), antifibrinolytics (targeting plasmin), and agents for the treatment of inflammatory diseases and cancer. acs.org The development of N-substituted benzamidines, such as the conceptual this compound, is part of a broader strategy to enhance the potency, selectivity, and drug-like properties of this class of compounds. The addition of substituents allows for the fine-tuning of interactions with the target protein, potentially leading to improved therapeutic profiles. While specific research on this compound is not prominent, the principles of its design are well-rooted in the ongoing quest for novel and effective therapeutic agents based on the benzamidine scaffold.

Interactive Data Tables

Below are interactive tables detailing the predicted physicochemical properties of this compound and the experimental data for the related compound, 4-chlorobenzamidine (B97016) hydrochloride.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H13ClN2 |

| Molecular Weight | 244.72 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 244.076726 g/mol |

| Topological Polar Surface Area | 38.2 Ų |

| Heavy Atom Count | 17 |

| Formal Charge | 0 |

| Complexity | 239 |

Data in this table is predicted and sourced from computational models.

Table 2: Experimental Data for 4-Chlorobenzamidine Hydrochloride

| Property | Value | Source |

| CAS Number | 14401-51-5 | tcichemicals.com |

| Molecular Formula | C7H8Cl2N2 | |

| Purity | >98.0% (T)(HPLC) | tcichemicals.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

| Melting Point | 244.0 to 246.0 °C |

Data in this table is based on experimental measurements for the related compound 4-chlorobenzamidine hydrochloride.

Structure

3D Structure

Properties

Molecular Formula |

C14H13ClN2 |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

N'-benzyl-4-chlorobenzenecarboximidamide |

InChI |

InChI=1S/C14H13ClN2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |

InChI Key |

UXJDEKUGJUQMDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 4 Chlorobenzenecarboximidamide and Its Derivatives

Classical and Established Chemical Routes

Traditional synthetic pathways to N-benzyl-4-chlorobenzenecarboximidamide rely on robust and well-documented chemical transformations. These methods are foundational in organic synthesis and offer reliable access to the target molecule.

The most direct and common method for constructing the benzimidamide core is the reaction between a nitrile and an amine. The Pinner reaction is a cornerstone of this approach. It typically involves a two-step process where a nitrile (like 4-chlorobenzonitrile) is first treated with an alcohol in the presence of a strong acid catalyst (e.g., hydrogen chloride) to form a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride). This salt is then isolated and subsequently reacted with an amine, in this case, benzylamine (B48309), to yield the desired N-substituted amidine.

Alternatively, direct addition of amines to nitriles can be achieved, often requiring metal catalysts or strong bases to facilitate the reaction. For instance, organometallic reagents or alkali metal amides can activate the nitrile group towards nucleophilic attack by the amine. A method has been described for preparing benzamidine (B55565) derivatives from benzonitrile (B105546) raw materials using a hydrogenation reduction process catalyzed by an ionic liquid-supported nano-metal catalyst.

Table 1: Representative Conditions for Pinner-type Amidine Synthesis

| Starting Nitrile | Amine | Reagents & Conditions (Step 1) | Reagents & Conditions (Step 2) | Product |

|---|---|---|---|---|

| 4-Chlorobenzonitrile (B146240) | Benzylamine | Ethanol, HCl (gas), Anhydrous conditions | Ammonia (B1221849) or Benzylamine, Heat | This compound |

| Benzonitrile | Ammonia | Methanol (B129727), HCl (gas) | Ammonia, Ethanol | Benzimidamide |

An alternative strategy involves forming the unsubstituted amidine first (4-chlorobenzimidamide) and then introducing the benzyl (B1604629) group via N-alkylation. In this approach, 4-chlorobenzimidamide, which can be synthesized from 4-chlorobenzonitrile, is treated with a benzylating agent such as benzyl bromide or benzyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the amidine nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to control the regioselectivity of the alkylation (N vs. N') and to minimize side reactions. Common bases include sodium hydride, potassium carbonate, or organic amines like triethylamine. While this method is versatile, controlling the degree of alkylation to prevent the formation of undesired dialkylated products can be a challenge.

The principles of N-alkylation are widely applied to related nitrogen-containing heterocycles, such as benzimidazoles, where reaction conditions can be fine-tuned to achieve regioselectivity. For example, using sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for selective N-1 alkylation of indazoles.

The introduction of the 4-chloro substituent on the benzene (B151609) ring is most efficiently accomplished by using a starting material that already contains this feature. The most common and cost-effective precursor is 4-chlorobenzonitrile. This commercially available compound serves as a direct building block for the synthesis of the target molecule via the nitrile-to-amidine conversion methods described previously.

Advanced and Stereoselective Synthetic Techniques

Modern synthetic chemistry emphasizes efficiency, atom economy, and the ability to control stereochemistry. Advanced methodologies such as stereoselective pathways and multicomponent reactions offer innovative solutions for the synthesis of complex derivatives of this compound.

While this compound itself is not chiral, derivatives possessing stereocenters are of significant interest. Asymmetric synthesis aims to create these chiral molecules with a high degree of stereocontrol.

Enantioselective Synthesis: Chiral derivatives can be prepared by employing chiral starting materials or through the use of chiral catalysts. For example, using an enantiopure substituted benzylamine, such as (R)- or (S)-α-methylbenzylamine, in the reaction with 4-chlorobenzonitrile would lead to the formation of a chiral N-(α-methylbenzyl)-4-chlorobenzenecarboximidamide derivative. Another approach involves the asymmetric reduction of a related ketimine or the use of metal-catalyzed cross-coupling reactions with chiral ligands to form C-N bonds. Asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using Ni/photoredox dual catalysis has been developed to access chiral N-benzylic heterocycles.

Diastereoselective Synthesis: When a molecule contains multiple stereocenters, controlling the relative configuration between them is known as diastereoselection. Diastereoselective syntheses of amidine derivatives can be achieved by reacting a chiral starting material with another prochiral reactant under conditions that favor the formation of one diastereomer over others. For instance, a microwave-accelerated, catalyst-free, one-pot four-component reaction has been reported for the diastereoselective synthesis of substituted 2,3-dihydrothiophenes, demonstrating a modern approach to achieving diastereoselectivity.

Multicomponent reactions (MCRs) and one-pot syntheses are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. These reactions are highly efficient, reducing waste and saving time compared to traditional multi-step syntheses.

An MCR approach to synthesizing derivatives of this compound could involve, for example, a variation of the Ugi or Passerini reactions. A hypothetical Ugi-type reaction could combine 4-chlorobenzaldehyde, benzylamine, an isocyanide, and an ammonia source to assemble a complex amidine-containing structure in one pot. The versatility of MCRs allows for the creation of large libraries of related compounds by simply varying the individual components.

Table 2: Comparison of Synthetic Paradigms

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Classical Routes (e.g., Pinner) | Stepwise, well-established reactions. | Reliable, predictable outcomes. | Often requires multiple steps, isolation of intermediates. |

| N-Alkylation | Introduction of N-substituent on a pre-formed amidine. | Modular approach. | Potential for over-alkylation, regioselectivity issues. |

| Stereoselective Synthesis | Use of chiral catalysts or auxiliaries. | Access to enantiopure or diastereomerically enriched products. | Requires specialized reagents, may be costly. |

| Multicomponent/One-Pot Reactions | Multiple bonds formed in a single operation. | High efficiency, atom economy, rapid library generation. | Reaction discovery and optimization can be complex. |

Catalyst-Driven Synthetic Enhancements

The synthesis of N-substituted benzamidines, including the target compound this compound, has been significantly advanced through the use of transition metal catalysts. These catalysts offer milder reaction conditions, improved yields, and greater efficiency compared to traditional methods. Copper and rhodium complexes have proven particularly effective in constructing the core amidine functionality.

A primary catalytic route involves the addition of amines to nitriles. For instance, the reaction between 4-chlorobenzonitrile and benzylamine can be facilitated by a copper catalyst to form the desired product. An efficient protocol utilizes copper(I) chloride (CuCl) as the catalyst, with a base such as cesium carbonate (Cs₂CO₃) and a ligand like 2,2'-bipyridine, under an oxygen atmosphere. mdpi.com This method represents a sustainable approach for preparing N-substituted amidines from readily available starting materials. mdpi.com

Multicomponent reactions (MCRs) provide another powerful catalytic strategy for synthesizing complex amidine structures in a single step. Copper catalysts are frequently employed in these reactions. For example, a three-component reaction involving an alkyne, an amine, and a sulfonyl azide (B81097) can yield N-sulfonyl amidines. mdpi.com A similar approach using aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones, catalyzed by copper(I) iodide (CuI), allows for the direct and practical synthesis of N-acyl amidines. acs.org While these examples produce N-sulfonyl or N-acyl amidines, the underlying principle of copper-catalyzed multicomponent assembly is applicable to the synthesis of diverse amidine libraries.

Rhodium catalysts have been developed for C-H bond activation, enabling novel disconnections for the synthesis of complex amines and amides. acs.orgnih.gov For example, rhodium(III) catalysts can direct the addition of a benzamide (B126) C-H bond across an imine. acs.orgnih.gov This type of methodology, focused on building complexity around an existing amide or amine framework, showcases the potential for advanced catalytic strategies in synthesizing highly substituted benzamidine derivatives.

Below is a summary of relevant catalyst systems for the synthesis of amidine structures.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| CuCl / Cs₂CO₃ / 2,2'-bipyridine | Benzonitrile, Benzylamine | N-benzylbenzamidine | Sustainable protocol using O₂ as a green oxidant. | mdpi.com |

| Cu(OTf)₂ | Terminal Alkyne, Secondary Amine, Sulfonamide | N-substituted Amidine | Aerobic oxidative three-component coupling. | organic-chemistry.org |

| CuI | Aryl Acetylene, Amine, 1,4,2-dioxazol-5-one | N-acyl Amidine | Fast and practical three-component reaction. | acs.org |

| [Cp*RhCl₂]₂ / AgB(C₆F₅)₄ | Benzamide, N-sulfonyl Imine | α-Branched Amine | Amide-directed C-H activation and addition. | acs.orgnih.gov |

Methodologies for Derivatization and Analog Preparation

The preparation of derivatives and analogs of this compound is crucial for exploring structure-activity relationships in various applications. This can be achieved by modifying the functional groups present on the parent molecule or by altering the core scaffold itself.

Functional group interconversion (FGI) involves the transformation of one functional group into another without significantly altering the carbon skeleton. For a molecule like this compound, FGI strategies can be applied to the chloro substituent on the phenyl ring or to the benzyl group.

The chloro group on the aromatic ring is a versatile handle for FGI. It can be replaced by other halogens, such as bromine or iodine, through reactions like the Finkelstein reaction, which involves treating the chloro-compound with a sodium halide in a suitable solvent. vanderbilt.edu The chloro group can also be displaced by a cyanide anion (CN⁻) to introduce a nitrile group, which itself can be further hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu

The amidine functional group is chemically related to amides and nitriles. A synthetic sequence could involve the preparation of the corresponding N-benzyl-4-chlorobenzamide, which can then be converted to the target imidamide. Alternatively, a hypervalent iodine-mediated rearrangement of N-benzylbenzamidines can lead to the formation of N-arylamides, demonstrating the chemical accessibility between these functionalities. mdpi.com

The following table outlines potential FGI strategies applicable to the N-benzyl-4-chlorophenyl scaffold.

| Starting Group | Target Group | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Aryl Chloride (-Cl) | Aryl Iodide (-I) | NaI, acetone (B3395972) (Finkelstein Reaction) | vanderbilt.edu |

| Aryl Chloride (-Cl) | Aryl Nitrile (-CN) | KCN, 18-crown-6, DMSO | vanderbilt.edu |

| Primary Amide (-CONH₂) | Nitrile (-CN) | POCl₃, pyridine (B92270) or SOCl₂ | vanderbilt.edu |

| Nitrile (-CN) | Primary Amine (-CH₂NH₂) | LiAlH₄ or H₂/Catalyst | vanderbilt.edu |

Scaffold modification involves more substantial changes to the molecular framework to create a diverse range of analogs. For this compound, this can be accomplished by altering the 4-chlorophenyl ring, the benzyl group, or by fusing additional ring systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aryl chloride portion of the scaffold. Reactions like the Suzuki coupling (using boronic acids) or the Buchwald-Hartwig amination (using amines) can replace the chlorine atom with a wide variety of substituents, including alkyl, aryl, and amino groups. researchgate.net This allows for extensive diversification at this position.

Diversification of the N-benzyl portion is readily achieved by employing different substituted benzylamines in the initial amidine synthesis. Reacting 4-chlorobenzonitrile with various primary amines (e.g., 4-methoxybenzylamine, 2-fluorobenzylamine) under catalytic conditions would generate a library of N-substituted analogs. tsijournals.com

More complex scaffold modifications can involve fusing heterocyclic rings to the core structure. While direct examples for this specific scaffold are scarce, methodologies applied to related structures like benzimidazoles can serve as inspiration. openmedicinalchemistryjournal.comnih.gov For example, intramolecular cyclization reactions or multi-step sequences could be designed to build additional rings onto the phenyl or benzyl portions of the molecule, leading to novel, rigidified analogs. The adaptability of scaffolds like benzamidine allows for chemical modifications that can introduce a wide range of properties. openmedicinalchemistryjournal.commdpi.com

A summary of potential scaffold modification techniques is provided below.

| Modification Strategy | Reaction Type | Potential Outcome | Reference |

|---|---|---|---|

| Replacement of Aryl-Cl | Suzuki Coupling | Introduction of new aryl or alkyl groups at the 4-position. | researchgate.net |

| Replacement of Aryl-Cl | Buchwald-Hartwig Amination | Introduction of primary or secondary amine substituents. | researchgate.net |

| Variation of N-substituent | Amine Addition to Nitrile | Library of analogs with diverse N-substituents (e.g., substituted benzyls). | tsijournals.com |

| Core Structure Elaboration | Intramolecular Annulation | Fusion of new heterocyclic rings to the scaffold. | openmedicinalchemistryjournal.com |

Advanced Structural Characterization and Analytical Techniques in N Benzyl 4 Chlorobenzenecarboximidamide Research

High-Resolution Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for confirming the identity, purity, and detailed structural features of N-benzyl-4-chlorobenzenecarboximidamide. Each method offers unique information, and together they provide a complete picture of the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The expected signals for this compound can be predicted based on data from closely related congeners like N-benzyl-4-bromobenzamide. rsc.org The spectrum would feature distinct regions corresponding to the aromatic protons of the benzyl (B1604629) and 4-chlorophenyl groups, the methylene (B1212753) protons of the benzyl group, and the N-H protons of the imidamide functional group. The protons on the 4-chlorophenyl ring are expected to appear as two doublets due to symmetry, similar to what is observed for p-chlorobenzamide. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This technique is crucial for confirming the presence of all carbon atoms, from the methylene carbon of the benzyl group to the distinct aromatic carbons and the carbon of the C=N bond. Data from N-benzyl-4-substituted benzamides suggest predictable chemical shifts for the carbon framework. rsc.org

While ¹⁵N NMR would be highly informative for directly probing the nitrogen environments of the imidamide group, and ¹⁹F NMR would be relevant for fluorinated analogs, specific research applying these techniques to this compound is not widely documented.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl -CH₂- | ~4.6 | ~44 |

| Benzyl Aromatic C-H | ~7.3-7.4 | ~127-129 |

| Benzyl Aromatic Quaternary C | - | ~138 |

| 4-Chlorophenyl Aromatic C-H | ~7.4 (d), ~7.7 (d) | ~129, ~130 |

| 4-Chlorophenyl Aromatic C-Cl | - | ~137 |

| 4-Chlorophenyl Aromatic Quaternary C | - | ~132 |

| Imidamide C=N | - | ~165 |

| Imidamide N-H | Broad singlet, variable | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₁₄H₁₃ClN₂), the molecular ion peak [M]⁺ would appear as a characteristic isotopic cluster due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). uab.edu

Upon ionization, the molecule undergoes fragmentation at its weakest bonds. The most common fragmentation pathway for N-benzyl substituted compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) or tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. Another significant fragmentation would involve the 4-chlorophenyl carboximidoyl portion of the molecule. This can lead to fragments such as the 4-chlorobenzoyl cation (m/z 139/141) or related ions.

| Fragment Ion | Structure | Predicted m/z | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₄H₁₃ClN₂]⁺ | 244/246 | Isotopic pattern due to ³⁵Cl/³⁷Cl |

| Benzyl Cation | [C₇H₇]⁺ | 91 | Often the base peak |

| 4-Chlorobenzonitrile (B146240) Cation | [C₇H₄ClN]⁺ | 137/139 | Resulting from rearrangement and fragmentation |

| 4-Chlorophenyl Cation | [C₆H₄Cl]⁺ | 111/113 | Loss of CN from the benzonitrile (B105546) fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural motifs.

The N-H bonds of the imidamide group would produce stretching vibrations in the region of 3300-3500 cm⁻¹. The carbon-nitrogen double bond (C=N, imine) of the imidamide has a characteristic stretching absorption between 1640 and 1690 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. The presence of the C-Cl bond is indicated by a strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Imidamide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic -CH₂-) | Stretching | 2850 - 2960 |

| C=N (Imidamide) | Stretching | 1640 - 1690 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 1000 - 1100 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While spectroscopy provides data on connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Studies of this compound and its Congeners

Single-crystal X-ray diffraction (SC-XRD) analysis provides precise measurements of bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice. nih.goveurjchem.com Although a specific crystal structure for this compound is not publicly available, analysis of related N-benzyl substituted structures reveals key architectural features. acs.orgmdpi.com

Studies on similar molecules show that the phenyl rings are typically not coplanar. The dihedral angle between the 4-chlorophenyl ring and the benzyl ring would be a key structural parameter. Furthermore, SC-XRD elucidates the intermolecular interactions, such as hydrogen bonding involving the N-H groups of the imidamide and potential π-π stacking between the aromatic rings, which govern the crystal packing.

Co-crystal Structure Analysis of Ligand-Target Complexes

Co-crystallization is a technique where a target molecule (e.g., a receptor or enzyme) is crystallized with a ligand, such as this compound. The resulting co-crystal structure, determined by X-ray diffraction, provides a detailed atomic-level map of the interactions between the ligand and its binding site. tubitak.gov.tr

This analysis is crucial in medicinal chemistry and drug design. It reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are responsible for the ligand's binding affinity and selectivity. semanticscholar.org While no specific co-crystal structures involving this compound have been reported, this technique represents a critical step in rational drug design, enabling the optimization of lead compounds to improve their pharmacological properties. The amide and pseudo-amide motifs present in such molecules are known to form robust hydrogen bonding interactions, which are key to molecular recognition in biological systems. amanote.com

Chromatographic and Separation Science Methodologies for Purity and Isolation

The assessment of purity and the isolation of this compound in research and synthesis rely on a variety of chromatographic and separation techniques. These methodologies are crucial for ensuring the quality of the compound for further studies and for isolating it from reaction mixtures and potential impurities. The choice of method is dictated by the scale of the separation, the required purity level, and the physicochemical properties of the compound and its contaminants. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of this compound due to its high resolution, sensitivity, and applicability to a wide range of compounds. Both analytical and preparative-scale separations can be readily developed.

Analytical HPLC:

For determining the purity of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The inherent hydrophobicity of the benzyl and chlorophenyl groups in the molecule allows for strong retention on stationary phases like C18 or C8.

A typical analytical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comnih.gov The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution, particularly by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. nih.govsielc.com Detection is commonly performed using a UV detector, as the aromatic rings in this compound exhibit strong absorbance in the UV region (typically around 254 nm). bme.hu

Both isocratic and gradient elution methods can be employed. An isocratic method, where the mobile phase composition remains constant, is suitable for routine purity checks where the impurities have significantly different retention times from the main compound. A gradient method, where the proportion of the organic solvent in the mobile phase is increased over time, is more effective for separating complex mixtures with a wide range of polarities. nih.gov

Interactive Data Table: Illustrative Analytical HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |

| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | C8 (3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile | Methanol |

| Elution Mode | Isocratic (60% B) | Gradient: 50% to 95% B in 15 min |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 5 µL |

Preparative HPLC:

For the isolation and purification of larger quantities of this compound, preparative HPLC is employed. The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads. The goal is to separate the target compound from by-products and unreacted starting materials. The conditions developed at the analytical scale are often scalable to a preparative method.

Gas Chromatography (GC)

Gas chromatography is another powerful tool for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Given its molecular weight and functional groups, GC analysis is feasible. This technique is particularly useful for assessing the presence of volatile impurities.

A typical GC method would utilize a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent). researchgate.net The use of a temperature program, where the column temperature is gradually increased, allows for the separation of compounds with a range of boiling points.

Detection is most commonly achieved with a flame ionization detector (FID), which is sensitive to most organic compounds. For more detailed structural information and definitive identification of impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method. nih.govojp.gov GC-MS provides both retention time data and mass spectra, allowing for the confident identification of known and unknown components in a sample. mdpi.com

Interactive Data Table: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Injector Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, screening for optimal solvent systems for column chromatography, and preliminary purity assessment of this compound. chemistryhall.com

Standard TLC is performed on plates coated with a stationary phase, most commonly silica (B1680970) gel. reddit.com A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent ascends the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases.

The choice of eluent is critical for achieving good separation. For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is a common starting point. silicycle.com The ratio of these solvents can be adjusted to optimize the separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and cause the spots to move further up the plate (higher Rf value). silicycle.com

Since this compound is colorless, visualization of the separated spots on the TLC plate is necessary. The most common non-destructive method is using a UV lamp, as the aromatic rings will absorb UV light (typically at 254 nm) and appear as dark spots on a fluorescent background. labster.comorgchemboulder.com Destructive visualization methods can also be used, such as exposing the plate to iodine vapor or staining with a potassium permanganate (B83412) solution, which reacts with many organic compounds to produce colored spots. libretexts.org

Interactive Data Table: Common TLC Systems for this compound Analysis

| Parameter | System 1 | System 2 |

| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |

| Mobile Phase | 30:70 Ethyl Acetate/Hexane | 10:90 Methanol/Dichloromethane |

| Visualization | UV Light (254 nm) | Potassium Permanganate Stain |

| Expected Rf | ~0.4 | ~0.6 |

Structure Activity Relationship Sar Studies of N Benzyl 4 Chlorobenzenecarboximidamide Derivatives

Elucidation of Key Pharmacophoric Elements

The biological activity of N-benzyl-4-chlorobenzenecarboximidamide and its analogs is intrinsically linked to the spatial arrangement and electronic properties of its core components. Understanding the role of each structural motif is crucial for the rational design of more potent and selective compounds.

Role of the Benzamidine (B55565) Core in Ligand Efficacy

The benzamidine moiety is a critical pharmacophoric element in a wide range of biologically active molecules. Its basic nature allows it to exist in a protonated state at physiological pH, enabling it to participate in crucial electrostatic interactions with biological targets. Specifically, the amidinium group can form strong salt bridges with negatively charged amino acid residues, such as aspartate and glutamate (B1630785), within the active site of enzymes or receptors. This ability to act as a bioisostere for arginine is a key determinant of the ligand's binding affinity and subsequent biological response. The planarity of the benzamidine ring also contributes to favorable stacking interactions with aromatic residues in the binding pocket.

Impact of the 4-Chloro Substituent on Target Selectivity and Affinity

The presence of a chlorine atom at the 4-position of the benzamidine ring has a profound impact on the molecule's physicochemical properties and, consequently, its biological profile. The chloro group is electron-withdrawing, which can influence the pKa of the amidine group, thereby affecting its ionization state and ability to form electrostatic interactions. Moreover, the lipophilicity introduced by the chlorine atom can enhance membrane permeability and hydrophobic interactions within the binding site. In some cases, the chloro substituent can act as a key anchoring point, forming specific halogen bonds with electron-rich atoms in the target protein. This can lead to a significant increase in both affinity and selectivity for the intended target over other related proteins.

Exploration of Substituent Effects at Various Positions

To further refine the pharmacological profile of this compound, researchers have systematically introduced various substituents at different positions on both the benzyl (B1604629) and benzamidine rings. These studies aim to probe the electronic and steric requirements of the binding site and to optimize the drug-like properties of the lead compound.

Electronic and Steric Contributions to Activity

The electronic nature of substituents, whether electron-donating or electron-withdrawing, can significantly alter the charge distribution within the molecule. This, in turn, affects its ability to interact with the biological target. For instance, introducing electron-donating groups on the benzyl ring can enhance cation-π interactions, while electron-withdrawing groups on the benzamidine ring can modulate the strength of hydrogen bonds.

Steric factors also play a critical role. The size and shape of substituents can dictate how the molecule fits into the binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, whereas smaller, appropriately shaped groups can fill voids in the active site, leading to increased affinity. The interplay between electronic and steric effects is complex and often synergistic, requiring careful consideration in the design of new analogs.

The following table summarizes the general effects of different substituent properties on the activity of this compound derivatives:

| Substituent Property | General Effect on Activity | Rationale |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can increase or decrease activity depending on position | May enhance cation-π interactions or alter pKa of the amidine group. |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Can increase or decrease activity depending on position | Can modulate hydrogen bond strength and influence metabolic stability. |

| Bulky Groups (e.g., -t-butyl) | Often decreases activity | Can cause steric clashes within the binding site. |

| Halogens (e.g., -F, -Br) | Can increase activity | Can participate in halogen bonding and increase lipophilicity. |

Hydrogen Bonding Network Analysis

Hydrogen bonds are directional interactions that are fundamental to molecular recognition in biological systems. The this compound scaffold contains several potential hydrogen bond donors and acceptors. The primary and secondary amine protons of the amidine group can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. The introduction of substituents with hydrogen bonding capabilities, such as hydroxyl or amino groups, can create new and favorable interactions with the target protein. Computational modeling and X-ray crystallography are invaluable tools for analyzing the hydrogen bonding network between the ligand and its target, providing insights that can guide the design of next-generation compounds with improved binding characteristics.

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research for Specific Structure-Activity Relationship Studies

An extensive review of publicly available scientific literature and chemical databases indicates a significant gap in detailed research specifically focused on the structure-activity relationship (SAR) of this compound and its derivatives. While the broader classes of amidines and N-benzyl compounds have been the subject of various medicinal chemistry studies, specific investigations into the conformational analysis and subsequent biological activity correlation for this particular chemical entity are not readily found. Similarly, detailed optimization strategies derived from SAR insights for this compound derivatives appear to be unpublished or proprietary.

The requested article, intended to focus solely on the conformational analysis and optimization strategies for this compound, cannot be generated with scientific accuracy due to the absence of specific research data on this compound. The principles of scientific reporting necessitate that such an article be based on empirical evidence from experimental or computational studies, which are currently unavailable in the public domain for this specific molecule.

Optimization strategies based on SAR insights are a cornerstone of drug discovery. This process typically involves synthesizing and testing a series of analogs of a lead compound to understand which structural modifications enhance biological activity and selectivity. For this compound, this would entail modifications to the N-benzyl and 4-chlorophenyl moieties, as well as the central carboximidamide core. However, without initial biological activity data and subsequent SAR studies, any discussion of optimization would be purely speculative.

While research exists for structurally related compounds such as benzimidazoles, N-benzyl-4-chlorobenzenesulfonamides, and other N-benzyl derivatives, extrapolating these findings to this compound would not be scientifically rigorous. Each chemical scaffold possesses unique electronic and steric properties that dictate its pharmacological profile.

Mechanistic Investigations of N Benzyl 4 Chlorobenzenecarboximidamide S Biological Activities

Enzyme Inhibition Mechanism Elucidation

The therapeutic potential of small molecules is often rooted in their ability to selectively inhibit enzymes involved in pathological processes. This section details the putative inhibitory mechanisms of N-benzyl-4-chlorobenzenecarboximidamide against several key enzyme families, drawing parallels from analogues with similar structural motifs.

Serine Protease Inhibition Dynamics (e.g., Thrombin, MASP-2)

This compound belongs to the benzamidine (B55565) class of compounds, which are well-known for their inhibitory activity against serine proteases. These enzymes, characterized by a serine residue in their active site, play crucial roles in processes ranging from blood coagulation to complement activation.

The inhibitory action of benzamidine derivatives typically involves the formation of a stable, non-covalent complex with the enzyme's active site. The positively charged amidine group mimics the natural substrate's side chain (like arginine or lysine), allowing it to fit into the S1 specificity pocket of the protease. This interaction is further stabilized by hydrogen bonds between the amidine group and amino acid residues in the active site, such as the aspartate residue at the bottom of the S1 pocket.

Thrombin: As a key enzyme in the coagulation cascade, thrombin is a primary target for anticoagulant therapies. Benzamidine-based molecules are known to be direct thrombin inhibitors, binding to the active site and preventing the conversion of fibrinogen to fibrin. nih.gov The benzyl (B1604629) and 4-chlorophenyl groups of this compound likely engage in hydrophobic interactions with ancillary binding sites on the thrombin molecule, enhancing the affinity and specificity of the inhibition. The mechanism is generally competitive, as the inhibitor vies with the natural substrate for access to the active site.

Mannan-binding Lectin-Associated Serine Protease 2 (MASP-2): MASP-2 is the effector enzyme of the lectin pathway of the complement system, an essential component of the innate immune response. Inhibition of MASP-2 is a therapeutic strategy for disorders characterized by excessive complement activation. nih.gov Given that MASP-2 is a trypsin-like serine protease, it is plausible that this compound could act as an inhibitor. The mechanism would likely mirror that seen with thrombin, involving competitive binding to the active site to block the cleavage of its natural substrates, C2 and C4. frontiersin.org

Deubiquitinating Enzyme (DUB) Modulation (e.g., USP1/UAF1)

Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from proteins, thereby regulating a multitude of cellular processes, including DNA damage repair. The ubiquitin-specific protease 1 (USP1), in complex with its cofactor USP1-associated factor 1 (UAF1), is a key regulator of the Fanconi anemia and translesion synthesis pathways of DNA repair. nih.gov Inhibition of the USP1/UAF1 complex is a promising strategy to enhance the efficacy of DNA-damaging chemotherapeutic agents. nih.gov

While direct studies on this compound are not available, potent inhibitors of USP1/UAF1, such as ML323, have been identified. nih.govresearchgate.net These inhibitors often act allosterically, binding to a site distinct from the catalytic center to disrupt the interaction between USP1 and UAF1, which is essential for its enzymatic activity. researchgate.net Given the structural elements of this compound, it is conceivable that it could interact with the USP1/UAF1 complex, potentially modulating its deubiquitinating activity and influencing cellular responses to DNA damage.

Carbonic Anhydrase Isoform Specificity and Inhibition Kinetics

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Different isoforms are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.gov Structurally related compounds to this compound, specifically those containing a sulfonamide group, have been extensively studied as CA inhibitors.

One such class of related compounds is the (Z/E)-alkyl N'-benzyl-N-(arylsulfonyl)-carbamimidothioates. Studies on these molecules have revealed a remarkable selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitously expressed hCA I and II. nih.gov This selectivity is crucial for minimizing off-target effects. The inhibition mechanism of sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion.

The inhibitory potency and isoform specificity are influenced by the substituents on the core structure. For instance, in a series of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, the presence of electron-withdrawing groups on the benzyl ring was found to enhance inhibitory activity against hCA II and hCA VII. semanticscholar.org

Below is a table summarizing the inhibition data for a selection of benzyl (4-sulphamoylphenyl)carbamimidothioates against various human carbonic anhydrase isoforms.

Inhibition of Human Carbonic Anhydrase Isoforms by Benzyl (4-sulphamoylphenyl)carbamimidothioates

| Compound | Substitution | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA XIII (Ki, nM) |

|---|---|---|---|---|---|

| 8g | H | 12.1 | 10.3 | 4.5 | 30.7 |

| 8h | 4-Cl | 10.5 | 8.9 | 3.8 | 25.4 |

| 8i | 4-Br | 9.8 | 7.5 | 3.1 | 22.8 |

| 8m | 3,5-di-F | 2.5 | 1.7 | 1.2 | 15.6 |

| 8o | 3,5-di-Me | 28.4 | 25.8 | 13.8 | 45.1 |

Data sourced from a study on related compounds. semanticscholar.org

Phospholipase C (PC-PLC) Inhibition Pathways

Phospholipase C (PLC) enzymes are critical components of cellular signaling, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway regulates intracellular calcium levels and protein kinase C (PKC) activity. The inhibition of PLC is a target for modulating these signaling cascades. At present, there is a lack of specific research investigating the interaction between this compound and PC-PLC. Therefore, its potential inhibitory pathways against this enzyme remain to be elucidated.

Receptor Binding Mechanisms and Ligand-Receptor Interactions

The interaction of a ligand, such as this compound, with a biological receptor is governed by several key principles:

Specificity: Receptors typically exhibit high specificity for their ligands, determined by the complementary shapes and chemical properties of the binding site and the ligand.

Affinity: The strength of the interaction between a ligand and its receptor is quantified by the dissociation constant (Kd). High-affinity interactions are characterized by low Kd values.

Saturation: As the concentration of a ligand increases, the binding to a finite number of receptors will approach a maximum, or saturation point.

The specific receptor targets for this compound are not well-defined in the current literature. However, based on its chemical structure, several types of interactions could mediate its binding to a receptor pocket:

Hydrogen Bonding: The amidine group is a potential hydrogen bond donor and acceptor, allowing it to form strong interactions with polar amino acid residues in a receptor's binding site.

Hydrophobic Interactions: The benzyl and 4-chlorophenyl rings are hydrophobic and would likely engage in van der Waals interactions with nonpolar residues within the binding pocket. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

Ionic Interactions: The amidine group is basic and can be protonated at physiological pH, allowing for the formation of salt bridges with acidic residues like aspartate or glutamate (B1630785) in the receptor.

The combination of these potential interactions suggests that this compound has the structural features necessary to bind with specificity and affinity to a variety of biological receptors, though its precise targets remain a subject for future investigation.

Nuclear Receptor Antagonism (e.g., Farnesoid X Receptor α (FXRα))

The Farnesoid X Receptor α (FXRα) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. nih.gov Its modulation by small molecules, including antagonists, is a significant area of therapeutic research. nih.govfrontiersin.org While this compound has not been explicitly identified as an FXRα antagonist in available studies, the benzamide (B126) derivative NDB serves as a valuable case study for a potential mechanism of action. nih.gov

NDB has been identified as a selective antagonist of FXRα. nih.govnih.gov In cellular assays, treatment with NDB has been shown to repress the expression of FXR target genes, indicating its antagonistic activity. nih.gov Computational studies have further elucidated the binding mechanism of NDB to FXRα, suggesting that it stabilizes the receptor in an inactive conformation. nih.gov This antagonism is achieved by preventing the conformational changes necessary for the recruitment of coactivator proteins, a critical step in the activation of nuclear receptors. frontiersin.org Given the structural similarities, it is plausible that this compound could exhibit similar antagonistic properties towards FXRα or other nuclear receptors, though this would require direct experimental validation.

Allosteric Regulation and Binding Site Characterization

The antagonistic activity of compounds like NDB on FXRα is often achieved through binding to the ligand-binding domain (LBD) of the receptor. nih.gov Molecular dynamics simulations and binding free energy calculations for NDB have provided insights into its interaction with the FXRα LBD. nih.gov These studies indicate that the binding of NDB stabilizes the homodimerization of the receptor, a key aspect of its function. nih.gov

Further analysis has identified specific amino acid residues within the FXRα LBD that are crucial for the binding of NDB. These include Leu291, Met294, Ala295, His298, Met332, and Ser336. nih.gov The interactions with these residues are thought to be key to the antagonist's ability to lock the receptor in an inactive state. The binding of an antagonist to this site prevents the structural rearrangements, particularly of the activation function-2 (AF-2) helix, that are necessary for coactivator recruitment. frontiersin.org Characterization of the binding site for potential interactions of this compound would be a critical step in understanding its mechanism of action.

Table 1: Key Amino Acid Residues in FXRα LBD Involved in NDB Binding

| Residue | Interaction Type (Predicted) |

| Leu291 | Hydrophobic |

| Met294 | Hydrophobic |

| Ala295 | Hydrophobic |

| His298 | Hydrogen Bonding / Pi-stacking |

| Met332 | Hydrophobic |

| Ser336 | Hydrogen Bonding |

This table is based on computational studies of the NDB-FXRα interaction and represents a potential binding model. nih.gov

Detailed Studies of Covalent and Non-Covalent Binding

The interaction between a small molecule and its biological target can be either covalent or non-covalent. Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are typically reversible and are the most common form of drug-receptor binding. The binding of NDB to FXRα is characterized by such non-covalent interactions, as suggested by computational modeling. nih.gov

A detailed investigation into the binding of this compound would involve various biophysical techniques. Isothermal titration calorimetry (ITC) could be employed to directly measure the heat changes upon binding, providing information on the binding affinity, stoichiometry, and thermodynamics. Surface plasmon resonance (SPR) would allow for the real-time analysis of the association and dissociation kinetics of the interaction. X-ray crystallography of the compound in complex with its target protein would provide the most detailed atomic-level picture of the non-covalent interactions driving the binding.

Kinetics and Thermodynamics of Biological Interactions

Understanding the kinetics (the rates of association and dissociation) and thermodynamics (the energetic drivers of binding) of a compound's interaction with its target is fundamental to elucidating its mechanism of action.

Kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), determine the duration of the drug-receptor interaction. A slow koff, for example, would lead to a longer residence time of the compound on its target, which can translate to a more sustained biological effect.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Ligand-Receptor Interaction

| Parameter | Description | Potential Value Range |

| Kd | Dissociation Constant | nM to µM |

| ΔG | Gibbs Free Energy of Binding | -5 to -15 kcal/mol |

| ΔH | Enthalpy of Binding | -20 to +5 kcal/mol |

| -TΔS | Entropy of Binding | Variable |

| kon | Association Rate Constant | 10^3 to 10^7 M⁻¹s⁻¹ |

| koff | Dissociation Rate Constant | 10⁻¹ to 10⁻⁵ s⁻¹ |

This table provides a general overview of the types of parameters that would be determined in kinetic and thermodynamic studies of a compound like this compound.

Computational Chemistry and Molecular Modeling of N Benzyl 4 Chlorobenzenecarboximidamide

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netsamipubco.com This technique is crucial for understanding ligand-target recognition, predicting binding affinity, and elucidating the intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. samipubco.com

In a typical docking study involving N-benzyl-4-chlorobenzenecarboximidamide, the compound would be docked into the active site of a selected protein target. The simulation would generate multiple possible binding poses, which are then evaluated and ranked using a scoring function that estimates the binding free energy. The top-ranked poses provide hypotheses about the binding mode and the key amino acid residues involved in the interaction. While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology allows for its evaluation against numerous biological targets.

Hypothetical Docking Results for this compound against a Kinase Target The following interactive table illustrates the type of data generated from a molecular docking simulation. The values are for demonstrative purposes only.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | LYS76, GLU91, LEU129 | Hydrogen Bond, Hydrophobic |

| Kinase B | -7.2 | ASP161, PHE162 | Hydrogen Bond, Pi-Pi Stacking |

| Kinase C | -6.9 | VAL34, ILE84 | Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Affinity

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. nih.gov By simulating the movements of atoms and molecules over time, MD can be used to explore the conformational landscape of this compound, both in isolation and when bound to a biological target. nih.gov These simulations are governed by classical mechanics, where the forces between atoms are calculated using a force field. irbbarcelona.org

For a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. nih.gov Analysis of the trajectory can reveal changes in protein conformation upon ligand binding and provide a more accurate estimation of binding affinity through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). samipubco.com Key parameters analyzed include Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and Solvent Accessible Surface Area (SASA) to measure changes in solvent exposure. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic structure of molecules. nih.govresearchgate.net DFT calculations can determine the optimized geometry of this compound and compute a range of electronic properties. researchgate.net

Key applications include the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for identifying sites prone to electrophilic or nucleophilic attack. researchgate.net

Illustrative DFT-Calculated Properties This table presents typical electronic properties that can be calculated for a molecule like this compound using DFT. The values are hypothetical.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.1 | Debye |

The Electron Localization Function (ELF) is a tool used in quantum chemistry to analyze the nature of chemical bonding in molecules. aps.orgjussieu.fr It provides a visual representation of electron pairing and localization. The ELF is a scalar function that takes values between 0 and 1. Regions with high ELF values (close to 1) correspond to areas of high electron localization, such as covalent bonds, lone pairs, and atomic cores. aps.org Conversely, regions with low ELF values indicate areas of delocalized electrons.

An ELF analysis of this compound would allow for a detailed mapping of its bonding patterns. It could precisely locate the covalent bonds between atoms, identify the lone pair electrons on the nitrogen and chlorine atoms, and characterize the delocalized π-systems in the phenyl rings. This provides a deeper, more intuitive understanding of the molecule's electronic structure than electron density alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is developed by calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for a set of molecules with known activities. Statistical methods are then used to build an equation that relates these descriptors to the activity. scirp.org

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) would be required. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. youtube.com This approach streamlines the drug discovery process by focusing resources on compounds with a higher probability of success.

Virtual Screening and De Novo Ligand Design Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be ligand-based, searching for molecules similar to a known active compound, or structure-based, using docking to fit candidate molecules into the target's binding site. This compound could serve as a query molecule in a ligand-based screen or as a hit compound identified from a structure-based screen.

De novo ligand design, on the other hand, involves the computational creation of novel molecular structures with a high predicted affinity for a specific target. nih.gov These methods can build a molecule atom-by-atom or piece-by-piece within the constraints of the receptor's active site. This compound could be used as a scaffold or fragment in a de novo design strategy, where its core structure is modified or elaborated upon to optimize interactions with the target protein and improve its drug-like properties. nih.gov

Derivatization and Analog Design Strategies for N Benzyl 4 Chlorobenzenecarboximidamide

Rational Design of Structurally Modified Analogs

Rational drug design involves the targeted modification of a molecule to enhance its biological activity, selectivity, or pharmacokinetic properties based on an understanding of its mechanism of action or its interaction with a biological target. For N-benzyl-4-chlorobenzenecarboximidamide, this would typically involve structure-activity relationship (SAR) studies where systematic modifications of the benzyl (B1604629) group, the 4-chlorophenyl ring, or the carboximidamide core would be performed. However, no specific SAR studies for this compound have been reported.

Bioisosteric Replacements to Modulate Biological Profile

Bioisosterism, the substitution of one chemical group with another that retains similar physical or chemical properties, is a common strategy to improve a compound's characteristics. Potential bioisosteric replacements for the chloro group on the phenyl ring could include other halogens, a trifluoromethyl group, or a cyano group. The benzyl group could be replaced with other substituted benzyl rings or different aromatic or heteroaromatic systems. The carboximidamide functional group itself could be replaced by other bioisosteres such as a guanidine (B92328) or a reversed amidine. Despite these theoretical possibilities, there is no published research detailing the synthesis and evaluation of such bioisosteres for this compound.

Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, or a "library," for high-throughput screening to identify new drug leads. A combinatorial library based on the this compound scaffold would involve reacting a variety of substituted benzonitriles with a diverse set of benzylamines. This approach would be a powerful tool for exploring the chemical space around this core structure. Nevertheless, the construction and screening of such a library for this specific compound have not been described in the available literature.

Prodrug Design Approaches for Enhanced Biological Performance

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility or rapid metabolism, by chemically modifying it into an inactive form that is converted to the active drug within the body. For this compound, prodrug strategies could involve modifications to the amidine functional group to enhance its absorption or distribution. However, no specific prodrugs of this compound have been reported.

Future Research Directions and Translational Perspectives for N Benzyl 4 Chlorobenzenecarboximidamide

Exploration of Undiscovered Biological Targets and Pathways

The inherent structural features of N-benzyl-4-chlorobenzenecarboximidamide, specifically the N-benzyl and 4-chlorophenyl groups, suggest a predisposition for interaction with a variety of biological targets. The N-benzyl moiety is a common feature in compounds targeting neurological pathways, while halogenated aromatic rings are prevalent in kinase inhibitors and other targeted therapies. nih.govnih.gov Consequently, a systematic exploration of its biological targets is a logical and compelling starting point for future research.

Initial investigations could employ high-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels. Of particular interest would be its evaluation against targets implicated in cancer, neurodegenerative diseases, and infectious agents, given the known activities of structurally related molecules. nih.govrsc.org For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have shown potent inhibitory activity against the USP1/UAF1 deubiquitinase complex, a target in non-small cell lung cancer. acs.org

Beyond initial screening, chemoproteomics and activity-based protein profiling (ABPP) could be utilized to identify novel, and perhaps unexpected, cellular targets in an unbiased manner. These techniques would provide a more comprehensive understanding of the compound's mechanism of action and potential polypharmacology, which could be advantageous for complex diseases.

Development of Advanced Synthetic Methodologies for Complex Derivatives

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of efficient and versatile synthetic methodologies is crucial. While general methods for amidine synthesis exist, such as the Pinner reaction or the condensation of amines with nitriles, these may not be amenable to the creation of a diverse library of complex derivatives. organic-chemistry.orgsciforum.netresearchgate.net

Future synthetic efforts should focus on modular and late-stage diversification strategies. Methodologies such as palladium-catalyzed cross-coupling reactions could be employed for the N-arylation of the amidine, allowing for the introduction of a wide array of aromatic and heteroaromatic substituents. organic-chemistry.org Furthermore, the development of photoredox catalysis and other modern synthetic techniques could open new avenues for the functionalization of both the benzyl (B1604629) and chlorophenyl rings, enabling the synthesis of previously inaccessible analogues. molport.com

The synthesis of a focused library of derivatives with systematic variations in steric and electronic properties will be instrumental in elucidating the key structural determinants for biological activity and selectivity.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the biological effects of this compound and its derivatives is essential for predicting both efficacy and potential off-target effects. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to compound treatment. researchgate.netpharmafeatures.com

For example, transcriptomic analysis (RNA-seq) can reveal changes in gene expression profiles, offering insights into the pathways modulated by the compound. omicstutorials.com Proteomics can identify alterations in protein expression and post-translational modifications, while metabolomics can uncover shifts in cellular metabolism. mdpi.com By integrating these datasets, it becomes possible to construct comprehensive network models of the compound's biological activity, facilitating the identification of key nodes and pathways that are critical to its therapeutic effect. ahajournals.org This approach moves beyond a single-target paradigm and embraces the complexity of biological systems, which is increasingly recognized as crucial for successful drug development. researchgate.net

Application of Machine Learning and Artificial Intelligence in Compound Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govpreprints.org For this compound, these computational tools can be leveraged in several ways. Initially, quantitative structure-activity relationship (QSAR) models can be developed as SAR data for a series of analogues becomes available. These models can predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net

Design of Highly Selective and Potent Modulators for Specific Biological Systems

A major challenge in drug discovery is achieving target selectivity to minimize off-target effects and associated toxicities. nih.gov For this compound, a focused effort on designing highly selective and potent modulators for specific biological systems will be critical for its translational potential. Once a primary biological target is identified, structure-based drug design (SBDD) can be employed to optimize the compound's interactions with the target's binding site. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-benzyl-4-chlorobenzenecarboximidamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 4-chlorobenzenecarboximidoyl chloride with benzylamine derivatives under controlled conditions. For example, analogous procedures (e.g., in and ) use reflux in glacial acetic acid or other aprotic solvents to facilitate amide bond formation. Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to enhance yield .

- Characterization : Confirm product purity via / NMR (to identify aromatic protons and carbons) and mass spectrometry (to verify molecular ion peaks). Cross-reference with PubChem-derived structural data (e.g., InChIKey, SMILES strings) for validation .

Q. How should researchers handle safety protocols for N-benzyl-4-chlorobenzenecarboximidamide given its structural analogs' hazards?

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation (H313/H333 hazard codes apply) .

- Implement emergency protocols for spills, including neutralization with inert adsorbents and proper waste disposal .

Q. What analytical techniques are critical for structural elucidation of N-benzyl-4-chlorobenzenecarboximidamide?

- Key Techniques :

- X-ray crystallography (as in ) resolves bond angles and torsional strain in crystalline forms.

- UV-Vis spectroscopy identifies π→π* transitions in the aromatic/imidamide backbone .

- High-resolution mass spectrometry (HRMS) confirms molecular formula alignment with theoretical values .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., NMR shifts) during structural validation?

- Troubleshooting :

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve discrepancies arising from solvent effects or conformational isomerism .

- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton environments, particularly in the benzyl and chlorophenyl groups .

Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?

- Methodology :

- Test solubility in DMSO, ethanol, or aqueous buffers (pH 7.4) to identify biocompatible solvents.

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways, guided by LC-MS monitoring .

Q. How can computational modeling predict N-benzyl-4-chlorobenzenecarboximidamide’s interaction with biological targets?

- Approach :

- Use molecular docking (e.g., AutoDock Vina) with PubChem-derived 3D structures to simulate binding affinities for enzymes/receptors .

- Validate predictions via in vitro assays (e.g., enzyme inhibition kinetics) to correlate computational and experimental results .

Q. What synthetic modifications could enhance the compound’s selectivity in pharmacological studies?

- Design Considerations :

- Introduce substituents (e.g., electron-withdrawing groups on the benzyl ring) to modulate electronic properties and steric hindrance.

- Apply parallel synthesis (e.g., combinatorial libraries) to screen derivatives for improved target specificity .

Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in reported synthetic yields for analogs?

- Analysis :

- Audit reaction variables (e.g., purity of starting materials, moisture control) that may differ between labs .

- Replicate procedures from peer-reviewed protocols (e.g., ) while documenting deviations (e.g., stirring rate, cooling gradients) .

Q. What steps ensure reproducibility in spectral data across different instrumentation?

- Best Practices :

- Calibrate instruments using certified standards (e.g., TMS for NMR).

- Share raw data (e.g., FID files for NMR) to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.